1-Decanoylglycerol

説明

Structure

3D Structure

特性

IUPAC Name |

2,3-dihydroxypropyl decanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUNXBRZDFMZOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891378 |

Source

|

| Record name | 1-Monodecanoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-23-8, 26402-22-2, 69070-60-6 |

Source

|

| Record name | 1-Decanoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoctanoin component B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monocaprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Monodecanoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decanoic acid, ester with triglycerol trioctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dihydroxypropyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/197M6VFC1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-decanoylglycerol chemical properties and structure

An In-Depth Technical Guide to 1-Decanoylglycerol: Chemical Properties, Structure, and Applications

Abstract

1-Decanoylglycerol, also known as monocaprin, is a monoacylglycerol that has garnered significant interest in the scientific community due to its diverse chemical properties and biological activities. This technical guide provides a comprehensive overview of 1-decanoylglycerol, detailing its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, this guide explores its biological significance, including its antibacterial and potential apoptotic activities, and its applications in research and drug development, particularly in formulation science. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in the potential of 1-decanoylglycerol.

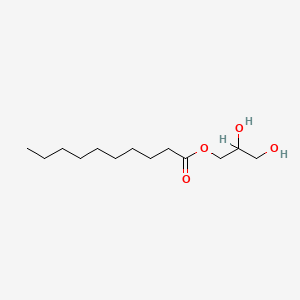

Chemical Structure and Properties

1-Decanoylglycerol is a monoglyceride consisting of a glycerol backbone esterified with one decanoic acid molecule at the sn-1 position.[1] This amphiphilic nature, with a hydrophilic glycerol head and a lipophilic decanoyl tail, dictates its chemical behavior and biological interactions.

Chemical Identifiers

-

Synonyms : 1-Monocaprin, Glyceryl caprate, Monodecanoin, 1-decanoyl-rac-glycerol[2][3][4]

-

Molecular Weight : 246.34 g/mol [2]

-

InChI Key : LKUNXBRZDFMZOK-UHFFFAOYSA-N[2]

-

SMILES : CCCCCCCCCC(=O)OCC(CO)O[2]

The stereochemistry of the glycerol backbone is an important consideration. While "1-decanoylglycerol" or "1-decanoyl-rac-glycerol" refers to a racemic mixture, the specific enantiomer, 1-decanoyl-sn-glycerol (CHEBI:75503), is also a subject of study.[6]

Physicochemical Properties

The physical and chemical properties of 1-decanoylglycerol are summarized in the table below. These properties are critical for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Physical State | Solid powder | [7] |

| Storage Temperature | -20°C | [5][7] |

| Solubility | Soluble in organic solvents such as ethanol and chloroform. Sparingly soluble in aqueous buffers. | [8][9] |

| Purity | Commercially available with ≥99% purity | [4] |

Molecular Structure Diagram

The following diagram illustrates the chemical structure of 1-decanoylglycerol.

Caption: Chemical structure of 1-decanoylglycerol.

Synthesis and Characterization

Synthesis

A general method for the synthesis of monoacylglycerols involves the esterification of glycerol with the corresponding fatty acid or fatty acid derivative. For 1-decanoylglycerol, this can be achieved by reacting glycerol with decanoic acid or a more reactive derivative like decanoyl chloride or decanoic anhydride. The use of protecting groups for the secondary and one of the primary hydroxyl groups of glycerol is often necessary to ensure regioselectivity and obtain the desired 1-monoacylglycerol. A representative synthetic approach is outlined below.

Sources

- 1. 1-Decanoyl-rac-glycerol - Biochemicals - CAT N°: 26888 [bertin-bioreagent.com]

- 2. 1-Decanoylglycerol | C13H26O4 | CID 92926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exposome-Explorer - 1-Decanoyl-rac-glycerol (Compound) [exposome-explorer.iarc.fr]

- 4. larodan.com [larodan.com]

- 5. tebubio.com [tebubio.com]

- 6. 1-Decanoyl-sn-glycerol | C13H26O4 | CID 71728399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-デカノイル-rac-グリセロール ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

Technical Guide: Mechanism of Action of 1-Decanoylglycerol (Monocaprin) in Bacterial Systems

Executive Summary

1-Decanoylglycerol (also known as Monocaprin or C10:0 MAG ) is a medium-chain monoacylglycerol demonstrating potent, broad-spectrum antimicrobial activity. Unlike traditional antibiotics that target specific enzymatic pathways (e.g., cell wall synthesis or protein translation), 1-decanoylglycerol acts primarily as a biophysical membrane disruptor .

This guide details the molecular mechanics of 1-decanoylglycerol, its differential efficacy across Gram-positive and Gram-negative phenotypes, and provides validated experimental protocols for quantifying its membrane-permeabilizing effects.

Part 1: Physicochemical Basis of Activity

The efficacy of 1-decanoylglycerol stems from its amphiphilic structure, comprising a hydrophilic glycerol head group and a hydrophobic 10-carbon fatty acid tail (capric acid).

The "Sweet Spot" of Chain Length

Research indicates that antimicrobial activity of monoacylglycerols (MAGs) is non-linear regarding chain length.

-

C8 (Caprylic): Often too soluble; fails to partition effectively into the lipid bilayer.

-

C10 (Capric): Optimal Hydrophilic-Lipophilic Balance (HLB). It possesses sufficient hydrophobicity to insert into the membrane but remains soluble enough to traverse the aqueous periplasm or extracellular space.

-

C12 (Lauric): Highly active against Gram-positives but often suffers from solubility issues in aqueous media, leading to crystallization rather than membrane insertion.

Table 1: Physicochemical Profile & Biological Impact

| Property | Specification | Mechanistic Implication |

| Molecular Weight | ~246.34 g/mol | Small enough to penetrate porous peptidoglycan layers. |

| Critical Micelle Conc.[1] (CMC) | ~0.2 - 2.0 mM | Activity often peaks near the CMC, where monomeric insertion transitions to micellar detergent effects. |

| HLB Value | ~6.5 - 7.5 | Favors wetting and spreading at lipid-water interfaces; acts as a water-in-oil emulsifier but destabilizes oil-in-water bilayers. |

| Phase Behavior | Non-lamellar | Induces negative curvature strain in lipid bilayers, promoting pore formation. |

Part 2: Mechanism of Action (MOA)

The primary mode of action is membrane destabilization , functioning analogously to the "carpet model" proposed for antimicrobial peptides.

The Insertion Phase

1-Decanoylglycerol monomers partition from the aqueous phase into the outer leaflet of the bacterial membrane. The glycerol headgroup anchors at the interface, while the C10 tail interdigitates with the fatty acyl chains of the membrane phospholipids.

The Expansion & Disorder Phase

Accumulation of 1-decanoylglycerol increases the surface area of the outer leaflet relative to the inner leaflet. This creates significant curvature strain . Simultaneously, the C10 chain acts as an impurity, lowering the phase transition temperature (

The Rupture Phase (Lysis)

Once a threshold concentration is reached (often correlated with the CMC), the membrane can no longer sustain the curvature strain. This leads to:

-

Transient Pore Formation: Toroidal pores allow the leakage of ions (

, -

Micellization: In high concentrations, the bilayer disintegrates into mixed micelles, causing total cell lysis.

Differential Efficacy: The LPS Barrier

-

Gram-Positive Bacteria (e.g., S. aureus): Highly susceptible. The peptidoglycan layer is porous to lipids, allowing 1-decanoylglycerol direct access to the cytoplasmic membrane.

-

Gram-Negative Bacteria (e.g., E. coli): Intrinsically resistant due to the Outer Membrane (OM). The Lipopolysaccharide (LPS) layer is highly charged and cross-linked by divalent cations (

,-

Exception:Campylobacter jejuni is highly sensitive to 1-decanoylglycerol, likely due to specific properties of its LOS (lipooligosaccharide) or outer membrane porins.

-

Visualization: The Molecular Mechanism

Caption: Step-wise interaction of 1-decanoylglycerol with bacterial membranes, highlighting the Gram-negative LPS resistance mechanism.

Part 3: Experimental Validation Protocols

To confirm the mechanism of action in a research setting, simple growth inhibition (MIC) is insufficient. You must demonstrate membrane permeabilization .

The following protocol uses a dual-dye system:

-

NPN (1-N-phenylnaphthylamine): Fluoresces only in hydrophobic environments (indicates Outer Membrane damage in Gram-negatives).

-

PI (Propidium Iodide): DNA stain that enters only if the Inner Membrane is compromised.[2]

Protocol: Dual-Membrane Permeabilization Assay

Reagents:

-

Buffer: 5 mM HEPES, 5 mM Glucose, pH 7.2 (Avoid PBS; phosphate can interfere with some lipid interactions).

-

NPN Stock: 0.5 mM in Acetone.

-

PI Stock: 1 mg/mL in

. -

Target Strain: E. coli (Gram-) or S. aureus (Gram+).[3]

Step-by-Step Methodology:

-

Culture Preparation:

-

Grow bacteria to mid-log phase (

) in Mueller-Hinton Broth. -

Centrifuge (3,000 x g, 10 min) and wash 2x with HEPES buffer.

-

Resuspend to

in HEPES buffer.[4]

-

-

Baseline Establishment:

-

Treatment:

-

Inject 1-decanoylglycerol (dissolved in ethanol/buffer) to reach final concentrations of 0.5x, 1x, and 2x MIC.

-

Include a Positive Control : Polymyxin B (for NPN) or Nisin/Ethanol (for PI).

-

Include a Solvent Control : Ethanol only (to rule out solvent effects).

-

-

Kinetic Measurement:

-

Measure fluorescence immediately upon addition and every 30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate NPN Uptake Factor :

. -

Interpretation: A rapid spike in NPN fluorescence indicates OM disruption. A delayed rise in PI indicates subsequent IM failure.

-

Visualization: Experimental Workflow

Caption: Workflow for NPN/PI membrane permeability assays to validate 1-decanoylglycerol activity.

Part 4: Comparative Efficacy Data

The following table summarizes the typical susceptibility patterns of key pathogens to 1-decanoylglycerol. Note the specific sensitivity of Campylobacter.[6]

| Organism | Gram Status | MIC Range (mM) | Mechanism Note |

| Staphylococcus aureus | Positive | 0.5 - 2.0 | Direct peptidoglycan penetration; rapid lysis. |

| Campylobacter jejuni | Negative | 0.1 - 0.5 | Highly Sensitive. Uniquely susceptible OM porins allow entry. |

| Escherichia coli | Negative | > 10.0 (High) | Resistant due to LPS. Requires EDTA or low pH (pH < 5) to function. |

| Salmonella spp. | Negative | > 10.0 (High) | Resistant. Synergy observed with organic acids (citrate/lactate). |

| Helicobacter pylori | Negative | 0.5 - 1.0 | Sensitive. 1-DG is stable at low gastric pH, aiding efficacy. |

References

-

Thormar, H., Hilmarsson, H., & Bergsson, G. (2006).[7][8] Stable Concentrated Emulsions of the 1-Monoglyceride of Capric Acid (Monocaprin) with Microbicidal Activities against the Food-Borne Bacteria Campylobacter jejuni, Salmonella spp., and Escherichia coli.[7][8][9][10] Applied and Environmental Microbiology, 72(1), 522–526.[8] [Link]

-

Bergsson, G., Steingrímsson, O., & Thormar, H. (2001). Bactericidal effects of fatty acids and monoglycerides on Helicobacter pylori. International Journal of Antimicrobial Agents, 20(4), 258-262. [Link]

-

Hyldgaard, M., Mygind, T., & Meyer, R. L. (2012). Essential oils in food preservation: mode of action, synergies, and interactions with food matrix components. Frontiers in Microbiology, 3, 12. [Link]

-

Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of Gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213–219. [Link]

-

Yoon, B. K., Jackman, J. A., Valle-González, E. R., & Cho, N. J. (2018). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. International Journal of Molecular Sciences, 19(4), 1114. [Link]

Sources

- 1. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Understanding the selectivity in silico of colistin and daptomycin toward gram-negative and gram-positive bacteria, respectively, from the interaction with membrane phospholipids [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 6. Stable Concentrated Emulsions of the 1-Monoglyceride of Capric Acid (Monocaprin) with Microbicidal Activities against the Food-Borne Bacteria Campylobacter jejuni, Salmonella spp., and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.hi.is [iris.hi.is]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. Stable concentrated emulsions of the 1-monoglyceride of capric acid (monocaprin) with microbicidal activities against the food-borne bacteria Campylobacter jejuni, Salmonella spp., and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 1-decanoylglycerol in T-cell apoptosis pathways

The Role of 1-Decanoylglycerol in T-Cell Apoptosis Pathways[][2]

Executive Summary

1-Decanoylglycerol (1-DG), also known as monocaprin, is a medium-chain monoacylglycerol (MAG) traditionally recognized for its antimicrobial and surfactant properties. However, emerging research identifies 1-DG as a potent modulator of T-cell viability, capable of inducing apoptosis through distinct lipid-signaling mechanisms. Unlike non-specific necrotic lysis caused by high-concentration detergents, 1-DG at physiological concentrations engages specific mitochondrial and kinase-driven pathways.

This guide delineates the molecular mechanisms by which 1-DG triggers apoptosis in T-lymphocytes, specifically focusing on its interaction with mitochondrial cardiolipin, modulation of Protein Kinase C (PKC) isoforms, and the subsequent activation of the caspase cascade. It provides actionable protocols for validating these pathways in pre-clinical models.

Molecular Mechanism: The Lipid-Signaling Axis

The apoptotic efficacy of 1-DG in T-cells is not merely a result of membrane solubilization but stems from its ability to mimic and perturb endogenous lipid mediators.

Mitochondrial Membrane Perturbation & Cytochrome C Release

The primary driver of 1-DG-induced apoptosis is the destabilization of the Inner Mitochondrial Membrane (IMM).

-

Cardiolipin Interaction: 1-DG inserts into the mitochondrial membrane, where it interacts with cardiolipin. Under normal conditions, cardiolipin anchors Cytochrome C (Cyt C) to the IMM. The amphiphilic nature of 1-DG disrupts this electrostatic interaction, leading to the detachment of Cyt C.

-

Curvature Stress: The single fatty acid chain of 1-DG induces positive curvature stress in the lipid bilayer, facilitating the formation of lipid pores or enhancing the permeability transition pore (PTP) opening.

Modulation of the PKC/DAG Axis

T-cell survival and death are tightly regulated by Diacylglycerol (DAG) and Protein Kinase C (PKC).

-

DAG Kinase (DAGK) Saturation: 1-DG serves as a competitive substrate for Diacylglycerol Kinase (DAGK). By occupying the catalytic site of DAGK, 1-DG inhibits the phosphorylation of endogenous DAG into Phosphatidic Acid (PA).

-

Sustained PKC Activation: The resulting accumulation of endogenous DAG leads to the sustained, hyper-activation of PKC isoforms (particularly PKC

and PKC

Signaling Cascades: Pathway Analysis

The following Graphviz diagram illustrates the dual-pathway mechanism where 1-DG triggers apoptosis via mitochondrial stress and PKC dysregulation.

Caption: Dual-pathway mechanism of 1-DG induced apoptosis: Mitochondrial destabilization and DAG-PKC axis modulation.

Experimental Protocols

To validate the role of 1-DG in T-cell apoptosis, the following protocols utilize specific assays to distinguish between apoptosis and necrosis.

Preparation of 1-DG Lipid Media

Lipids require specific handling to ensure bioavailability without causing solvent toxicity.

-

Stock Solution: Dissolve 1-Decanoyl-rac-glycerol (Sigma-Aldrich/Cayman) in 100% Ethanol to a concentration of 100 mM. Store at -20°C under nitrogen.

-

Working Media: Dilute the stock into RPMI-1640 media (supplemented with 1% fatty-acid-free BSA) to achieve final concentrations of 10–100 µM.

-

Sonication: Sonicate the working media for 10 minutes in a bath sonicator at 37°C to form stable micelles/vesicles before adding to cells.

Annexin V / Propidium Iodide (PI) Flow Cytometry

Purpose: To quantify early apoptosis (Annexin V+) vs. late apoptosis/necrosis (Annexin V+/PI+).

-

Cell Culture: Culture Jurkat T-cells or primary human T-cells (1 x 10^6 cells/mL) in the prepared 1-DG media for 6, 12, and 24 hours.

-

Washing: Harvest cells and wash 2x with cold PBS.

-

Staining: Resuspend in 100 µL 1X Annexin Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI.

-

Incubation: Incubate for 15 min at RT in the dark.

-

Analysis: Add 400 µL buffer and analyze via Flow Cytometry (Ex: 488nm; Em: 530nm/575nm).

-

Expectation: A time-dependent shift from Q3 (Live) to Q4 (Early Apoptosis) before Q2 (Late Apoptosis).

-

Cytochrome C Release Assay (Western Blot)

Purpose: To confirm the mitochondrial origin of apoptosis.

-

Fractionation: Treat cells with 50 µM 1-DG for 6 hours. Harvest and use a Cell Fractionation Kit to separate Cytosolic and Mitochondrial fractions.

-

Lysis: Lyse fractions in RIPA buffer with protease inhibitors.

-

Blotting: Run SDS-PAGE and transfer to PVDF membrane.

-

Detection: Probe with anti-Cytochrome C antibody. Use anti-COX IV (Mitochondrial loading control) and anti-GAPDH (Cytosolic loading control).

-

Result: Presence of Cytochrome C in the cytosolic fraction indicates mitochondrial outer membrane permeabilization (MOMP).

-

Data Presentation & Analysis

When documenting results, structure your data to highlight the dose-dependent nature of 1-DG.

| Parameter | Control (Vehicle) | 1-DG (Low Dose - 10µM) | 1-DG (High Dose - 50µM) | Interpretation |

| Viability (MTS) | 100% | ~85% | <40% | Dose-dependent cytotoxicity. |

| Annexin V+ | <5% | 15-20% | >60% | Induction of programmed cell death. |

| Caspase-3 Activity | Baseline | 2-fold increase | >5-fold increase | Activation of executioner caspases. |

| Mito. Potential ( | Intact (High Red/Green) | Slight Depolarization | Collapsed (Low Red/Green) | Loss of mitochondrial integrity. |

Experimental Workflow Diagram

Caption: Integrated experimental workflow for validating 1-DG induced apoptosis.

References

-

BOC Sciences. 1-Decanoyl-rac-glycerol Product Information & Biological Activity. Retrieved from

-

ChemicalBook. Monocaprin (1-Decanoyl-rac-glycerol) Chemical Properties and Uses. Retrieved from

-

Wand, A. J., et al. (2015).[3] Defining the Apoptotic Trigger: The Interaction of Cytochrome c and Cardiolipin.[4] Journal of Biological Chemistry. Retrieved from

-

National Institutes of Health (NIH) - PubChem. 1-Decanoyl-rac-glycerol Compound Summary. Retrieved from

-

Baumann, S., et al. (2002). Regulation of T cell apoptosis during the immune response.[5][6][7] Current Molecular Medicine. Retrieved from

Sources

- 2. MONOCAPRIN | 2277-23-8 [chemicalbook.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Defining the Apoptotic Trigger: THE INTERACTION OF CYTOCHROME c AND CARDIOLIPIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis as a mechanism of T-regulatory cell homeostasis and suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of T-cell apoptosis: a mixed lymphocyte reaction model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. T cell apoptosis and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Metabolic Maze: An In-depth Technical Guide to the In Vivo Fate of 1-Decanoylglycerol

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the In Vivo Metabolism and Degradation of 1-Decanoylglycerol (Monocaprin)

This document provides a detailed exploration of the in vivo metabolism and degradation of 1-decanoylglycerol, also known as monocaprin. As a monoglyceride of the medium-chain fatty acid, capric acid, 1-decanoylglycerol holds significant interest in pharmaceutical and nutritional sciences due to its unique physicochemical and biological properties, including its role as a potential absorption enhancer and antimicrobial agent.[1][2] This guide synthesizes current knowledge to provide a comprehensive understanding of its journey through the body, from ingestion to elimination.

The Journey of 1-Decanoylglycerol in the Body: An Overview of its Pharmacokinetic Profile

The in vivo disposition of 1-decanoylglycerol is governed by the principles of lipid digestion and absorption. Its metabolic fate is intrinsically linked to its hydrolysis into its constituent molecules: capric acid and glycerol. The subsequent metabolism of these components is well-characterized.

Absorption: A Two-Pronged Entry

Upon oral administration, 1-decanoylglycerol encounters the dynamic environment of the gastrointestinal (GI) tract. Here, its absorption is primarily dictated by the rate and extent of its hydrolysis by various lipases.

-

Intraluminal Hydrolysis: The primary pathway for the absorption of dietary fats involves their breakdown by lipases. In the stomach and small intestine, lingual, gastric, and pancreatic lipases catalyze the hydrolysis of triglycerides into monoglycerides and free fatty acids.[3] As a monoglyceride, 1-decanoylglycerol is a direct substrate for these enzymes, leading to the release of capric acid and glycerol in the intestinal lumen.

-

Intact Absorption: Evidence suggests that 2-monoglycerides can be absorbed intact by the intestinal epithelium.[4][5] Within the enterocytes, these monoglycerides can be re-esterified back into triglycerides. However, for medium-chain monoglycerides like 1-decanoylglycerol, the subsequent fate of the absorbed molecule and its components differs significantly from that of long-chain fatty acids.

The capric acid released from 1-decanoylglycerol, being a medium-chain fatty acid (MCFA), is readily absorbed by the intestinal mucosa and directly enters the portal circulation, bound to albumin, for rapid transport to the liver.[6] This bypasses the lymphatic system, a key feature that distinguishes MCFAs from their long-chain counterparts.[6] Glycerol is also readily absorbed and enters the portal vein.

Distribution and Metabolism: A Tale of Two Moieties

Following absorption, the metabolic journey of 1-decanoylglycerol diverges into the independent pathways of its constituent parts: capric acid and glycerol.

-

Capric Acid Metabolism: The liver is the primary site for the metabolism of capric acid.[6] Here, it undergoes rapid mitochondrial beta-oxidation, a catabolic process that breaks down the fatty acid into two-carbon acetyl-CoA units.[6] This process generates a significant amount of ATP, providing a quick source of energy. Under certain metabolic conditions, the acetyl-CoA can also be converted into ketone bodies.

-

Glycerol Metabolism: Glycerol is primarily metabolized in the liver and kidneys. It is first phosphorylated to glycerol-3-phosphate, which can then enter the glycolytic pathway to be converted to pyruvate or be used for gluconeogenesis to produce glucose.

Excretion: The Final Exit

The metabolic end-products of 1-decanoylglycerol, primarily carbon dioxide and water from the complete oxidation of capric acid and glycerol, are eliminated from the body through respiration and urination. Any unmetabolized intermediates are typically conjugated and excreted in the urine or feces.

Delving Deeper: The Key Metabolic Pathways

A thorough understanding of the in vivo fate of 1-decanoylglycerol necessitates a detailed examination of the enzymatic processes and metabolic pathways involved in its degradation.

The Enzymatic Scissoring: Hydrolysis of 1-Decanoylglycerol

The breakdown of 1-decanoylglycerol is catalyzed by a class of enzymes known as lipases.

-

Gastrointestinal Lipases:

-

Lingual and Gastric Lipases: These enzymes initiate the hydrolysis of triglycerides in the acidic environment of the stomach and are capable of acting on monoglycerides.

-

Pancreatic Lipase: Secreted into the duodenum, this is the major enzyme responsible for the digestion of dietary fats, including monoglycerides.[3]

-

-

Intracellular Lipases:

-

Hormone-Sensitive Lipase (HSL): Primarily found in adipocytes, HSL can hydrolyze a variety of acylglycerols, including monoglycerides.

-

Monoacylglycerol Lipase (MGL): This enzyme is responsible for the final step of lipolysis, hydrolyzing monoacylglycerols to glycerol and free fatty acids.

-

The following diagram illustrates the central role of hydrolysis in the metabolism of 1-decanoylglycerol.

Figure 1: Overview of 1-Decanoylglycerol Absorption and Initial Metabolism.

The Metabolic Powerhouse: Beta-Oxidation of Capric Acid

Once in the liver, capric acid is primed for energy production through beta-oxidation.

Step-by-Step Methodology: The Beta-Oxidation Spiral of Decanoic Acid

-

Activation: In the cytoplasm, decanoic acid is activated to decanoyl-CoA by acyl-CoA synthetase.

-

Mitochondrial Transport: Decanoyl-CoA enters the mitochondria.

-

First Oxidation: Acyl-CoA dehydrogenase catalyzes the oxidation of decanoyl-CoA, forming a double bond and producing FADH₂.

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

-

Second Oxidation: β-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, producing NADH.

-

Thiolytic Cleavage: Thiolase cleaves the molecule, releasing a two-carbon acetyl-CoA unit and an eight-carbon acyl-CoA, which re-enters the cycle.

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules.

The following diagram visualizes the cyclical nature of beta-oxidation.

Figure 2: The Beta-Oxidation Spiral of Decanoic Acid.

Investigating the Unseen: Methodologies for Studying 1-Decanoylglycerol Metabolism

A robust understanding of the in vivo behavior of 1-decanoylglycerol relies on sophisticated experimental and analytical techniques.

In Vivo Experimental Designs

-

Animal Models: Rodent models (rats, mice) are commonly used for initial pharmacokinetic screening. Larger animal models, such as pigs, which have a gastrointestinal physiology more similar to humans, can provide more translatable data.

-

Pharmacokinetic Studies: A typical study design involves administering a known dose of 1-decanoylglycerol (often isotopically labeled) to the animal model and collecting biological samples at various time points.

Experimental Protocol: Oral Gavage Administration and Sample Collection in Rats

-

Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week under standard laboratory conditions.

-

Fasting: Fast the animals overnight (approximately 12 hours) with free access to water before dosing.

-

Dose Preparation: Prepare a formulation of 1-decanoylglycerol in a suitable vehicle (e.g., corn oil, polyethylene glycol).

-

Administration: Administer the formulation via oral gavage at a predetermined dose.

-

Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.

-

Tissue Harvesting: At the end of the study, euthanize the animals and harvest relevant tissues (e.g., liver, intestine, adipose tissue, brain).

-

Sample Processing: Centrifuge blood samples to obtain plasma. Store all plasma and tissue samples at -80°C until analysis.

Unmasking the Molecules: Analytical Techniques

-

Lipid Extraction: The first step in analyzing biological samples is to extract the lipids. A common method is the Bligh and Dyer technique, which uses a chloroform/methanol/water solvent system.

-

Chromatographic Separation and Mass Spectrometric Detection:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is often required for non-volatile lipids like monoglycerides and fatty acids to increase their volatility.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile for the analysis of a wide range of compounds, including non-volatile and thermally labile molecules, and is often the method of choice for analyzing drugs and their metabolites in biological matrices.[7]

-

The following workflow illustrates the key steps in a typical in vivo study of 1-decanoylglycerol metabolism.

Figure 3: Experimental Workflow for In Vivo Metabolism Studies.

Quantitative Insights: Pharmacokinetic Parameters

| Parameter | Description | Significance |

| Cmax | Maximum (peak) plasma concentration | Indicates the extent of absorption and the peak exposure to the compound. |

| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |

| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the compound over time. |

| t½ | Elimination half-life | The time required for the plasma concentration of the compound to decrease by half. |

| Bioavailability (F%) | The fraction of the administered dose that reaches the systemic circulation unchanged | A key indicator of the efficiency of absorption and the impact of first-pass metabolism.[8] |

| Vd | Volume of distribution | An apparent volume into which the drug distributes in the body. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time. |

Conclusion and Future Perspectives

The in vivo metabolism of 1-decanoylglycerol is a rapid and efficient process, largely dictated by its hydrolysis into capric acid and glycerol. The subsequent well-established metabolic pathways of these components, particularly the rapid hepatic beta-oxidation of capric acid, underscore its potential as a readily available energy source.

However, a significant gap remains in the literature regarding the specific in vivo pharmacokinetic profile of 1-decanoylglycerol. Future research should focus on conducting comprehensive ADME studies to quantify its oral bioavailability, the extent of intact absorption versus presystemic hydrolysis, and its precise tissue distribution. Such data will be invaluable for optimizing its use in pharmaceutical formulations and nutritional products. Advanced analytical techniques, such as high-resolution mass spectrometry and stable isotope tracing, will be instrumental in elucidating the finer details of its metabolic journey.

References

- Kristinsson, H. G., & Rasco, B. A. (2000). Fish Protein Hydrolysates: Production, Biochemical, and Functional Properties. Critical Reviews in Food Science and Nutrition, 40(1), 43–81.

- Lieberman, S., & Enig, M. G. (1998). The multiple roles of lauric acid in the diet.

- Thormar, H., & Bergsson, G. (2001). Antiviral and antibacterial activities of monoglycerides and fatty acids. In Lipids and Skin Health (pp. 133-145). CRC Press.

- Senior, J. R. (1967). The Monoglyceride Pathway of Fat Absorption in Man.

- Kayden, H. J., & Medick, M. (1969). The absorption and metabolism of short and long chain fatty acids in the rat. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 176(1), 37–43.

- Hamilton, J. A. (1998). Fatty acid transport: the diffusion mechanism.

- Johnston, J. M. (1968). Mechanism of fat absorption. In Handbook of Physiology (Vol. 3, pp. 1353-1375). American Physiological Society.

- AxisPharm. (2022, September 14). Methods for Pharmaceutical Analysis of Biological Samples. AxisPharm.

- LITFL. (2019, July 18). Absorption - Part One. Life in the Fast Lane.

- Examine.com. (2022, May 7). How are medium-chain triglycerides absorbed?. Examine.com.

- Mattson, F. H., & Volpenhein, R. A. (1964). The digestion and absorption of triglycerides. Journal of Biological Chemistry, 239(9), 2772-2777.

- Carey, M. C., Small, D. M., & Bliss, C. M. (1983). Lipid digestion and absorption. Annual Review of Physiology, 45, 651-677.

- Shargel, L., & Yu, A. B. (1999). Applied biopharmaceutics & pharmacokinetics (4th ed.). Appleton & Lange.

- Tso, P. (1985). Gastrointestinal digestion and absorption of lipid. Advances in Lipid Research, 21, 143-186.

- Bio-Rad. (n.d.). Lipase Assays. Bio-Rad.

- Sigma-Aldrich. (n.d.). Lipase Activity Assay Kit. Sigma-Aldrich.

- Thermo Fisher Scientific. (n.d.). LC-MS for Drug Metabolism & Pharmacokinetics. Thermo Fisher Scientific.

- Waters Corporation. (n.d.). Metabolite Identification and Analysis.

- Agilent Technologies. (n.d.). Metabolomics. Agilent Technologies.

- Sciex. (n.d.). Pharmacokinetics. Sciex.

- Bruker. (n.d.). Metabolomics. Bruker.

- Shimadzu Corporation. (n.d.). Pharmacokinetics.

- JEOL. (n.d.). Mass Spectrometers. JEOL.

- LGC Standards. (n.d.). Reference Standards for Pharmaceutical Analysis. LGC Standards.

- SnapRevise. (2023, November 27). Digestive Enzymes: Lipases - GCSE Biology [Video]. YouTube.

-

Examine.com. (2023, May 7). How are medium-chain triglycerides absorbed?. Retrieved from [Link]

- Bach, A. C., & Babayan, V. K. (1982). Medium-chain triglycerides: an update. The American journal of clinical nutrition, 36(5), 950-962.

- St-Onge, M. P., & Jones, P. J. (2002). Physiological effects of medium-chain triglycerides: potential agents in the prevention of obesity. The Journal of nutrition, 132(3), 329-332.

- Papamandjaris, A. A., MacDougall, D. E., & Jones, P. J. (1998). Medium chain fatty acid metabolism and energy expenditure: obesity treatment implications. Life sciences, 62(14), 1203-1215.

- Bergsson, G., Arnfinnsson, J., Steingrímsson, Ó., & Thormar, H. (2001). In vitro killing of Candida albicans by fatty acids and monoglycerides. Antimicrobial agents and chemotherapy, 45(11), 3209-3212.

- Prakash, C., Shaffer, C. L., & Nedderman, A. (2007). Analytical strategies for identifying drug metabolites. Mass spectrometry reviews, 26(3), 340-369.

- Wishart, D. S. (2007). Current progress in computational metabolomics.

- Sietsema, W. K. (1989). The absolute oral bioavailability of selected drugs. International journal of clinical pharmacology, therapy, and toxicology, 27(4), 179-211.

- Davies, N. M. (1998). Clinical pharmacokinetics of ibuprofen. The first 30 years. Clinical pharmacokinetics, 34(2), 101-154.

- Greenblatt, D. J., & Shader, R. I. (1978). Pharmacokinetics of antianxiety agents. In Psychopharmacology: A Generation of Progress (pp. 135-145). Raven Press.

- Benet, L. Z., & Mitchell, J. R. (1980). The basics of pharmacokinetics. In The Pharmacological Basis of Therapeutics (6th ed., pp. 3-33). Macmillan.

- Gibaldi, M., & Perrier, D. (1982). Pharmacokinetics (2nd ed.). Marcel Dekker.

- Rowland, M., & Tozer, T. N. (2011). Clinical pharmacokinetics and pharmacodynamics: concepts and applications (4th ed.). Lippincott Williams & Wilkins.

- Brunton, L. L., Chabner, B. A., & Knollmann, B. C. (Eds.). (2011). Goodman & Gilman's the pharmacological basis of therapeutics (12th ed.). McGraw-Hill.

- Katzung, B. G., Masters, S. B., & Trevor, A. J. (Eds.). (2012). Basic & clinical pharmacology (12th ed.). McGraw-Hill.

- Rang, H. P., Dale, M. M., Ritter, J. M., & Flower, R. J. (2012). Rang and Dale's pharmacology (7th ed.). Elsevier Churchill Livingstone.

- Golan, D. E., Tashjian, A. H., Armstrong, E. J., & Armstrong, A. W. (Eds.). (2012). Principles of pharmacology: the pathophysiologic basis of drug therapy (3rd ed.). Lippincott Williams & Wilkins.

- Kenakin, T. (2009). A pharmacology primer: theory, application, and methods (3rd ed.). Academic Press.

- Welling, P. G. (1986).

- Rescigno, A. (2003). Foundations of pharmacokinetics. Kluwer Academic/Plenum Publishers.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Antimicrobial activity of monocaprin: a monoglyceride with potential use as a denture disinfectant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. The monoglyceride pathway of fat absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. examine.com [examine.com]

- 7. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]

- 8. partone.litfl.com [partone.litfl.com]

Methodological & Application

Application Notes and Protocols: Dissolving and Utilizing 1-Decanoylglycerol in Cell Culture Media

Abstract

1-Decanoylglycerol, also known as monocaprin, is a bioactive monoglyceride with significant potential in various research fields, including studies on antimicrobial properties and cellular signaling.[1][2] However, its pronounced hydrophobic nature presents a considerable challenge for its application in aqueous cell culture systems. Direct addition to media results in poor solubility, precipitation, and non-uniform cell exposure, leading to unreliable and non-reproducible experimental outcomes. This guide provides a detailed analysis of the physicochemical properties of 1-decanoylglycerol and offers three validated protocols for its effective solubilization and delivery to cells in culture. The protocols range from a standard organic solvent-based method to more advanced surfactant-assisted and liposomal formulations, enabling researchers to select the most appropriate method based on their experimental needs and concentration requirements.

Introduction to 1-Decanoylglycerol

1-Decanoylglycerol is a monoacylglycerol comprised of a glycerol backbone esterified to one ten-carbon saturated fatty acid, decanoic acid.[3] Its amphiphilic character, stemming from the hydrophilic glycerol head and the hydrophobic acyl chain, underpins its biological activities and its physical properties.[4] Understanding these properties is paramount to designing an effective solubilization strategy.

| Property | Value | Source(s) |

| Synonyms | 1-Monocaprin, Monodecanoin, Glyceryl 1-monodecanoate | [1][3][5] |

| Molecular Formula | C₁₃H₂₆O₄ | [3] |

| Molecular Weight | 246.34 g/mol | [3][4] |

| Appearance | White to off-white solid or colorless to pale yellow liquid | [1][4] |

| Melting Point | ~51-53 °C | [4][5] |

| Aqueous Solubility | Sparingly soluble (~600 mg/L at 33 °C) | [4][5] |

| Organic Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, Chloroform | [1][4] |

The very low water solubility necessitates the use of a vehicle or carrier system to create a homogenous and bioavailable dispersion in cell culture media.

The Rationale: Overcoming Hydrophobicity

The core challenge is to disperse the water-insoluble 1-decanoylglycerol molecules in the aqueous environment of the cell culture medium in a way that allows for effective delivery to the cells. The goal is to prevent the lipid molecules from aggregating and precipitating out of solution. This is achieved by creating a stable stock solution in a water-miscible organic solvent or by encapsulating the lipid in a carrier system.

Caption: Hydrophobic aggregation of 1-decanoylglycerol in aqueous media.

Experimental Protocols

Three protocols are presented below, in increasing order of complexity. For all protocols, it is imperative to include a "vehicle control" in your experiments. This control should contain the same final concentration of the solubilizing agent (e.g., DMSO, ethanol, or surfactant) in the cell culture medium as the test conditions, but without 1-decanoylglycerol. This step is critical to ensure that any observed cellular effects are due to the compound itself and not the delivery vehicle.

Protocol 1: Standard Method Using an Organic Solvent Stock Solution

This is the most direct and widely used method for solubilizing hydrophobic compounds for cell culture. The principle is to dissolve the lipid at a high concentration in a water-miscible organic solvent and then dilute this stock to the final working concentration in the medium.[6][7]

Materials:

-

1-Decanoylglycerol (solid or liquid)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol (EtOH)

-

Sterile microcentrifuge tubes or glass vials

-

Pre-warmed complete cell culture medium

Procedure:

-

Prepare a Concentrated Stock Solution (e.g., 100 mM):

-

Accurately weigh out 24.63 mg of 1-decanoylglycerol and place it in a sterile vial.

-

Add 1.0 mL of 100% DMSO or EtOH.

-

If the compound is solid, warm the vial gently to 37°C to facilitate dissolution.[7] Do not overheat.

-

Vortex thoroughly until the solution is clear and no particulates are visible. This is your 100 mM stock solution.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Prepare the Final Working Solution:

-

Thaw an aliquot of the stock solution and bring it to room temperature. Vortex briefly.

-

Determine the final concentration needed for your experiment (e.g., 100 µM).

-

Prepare a 1:1000 dilution by adding the stock solution to pre-warmed complete cell culture medium. For example, to make 10 mL of 100 µM medium, add 10 µL of the 100 mM stock to 9.99 mL of medium.

-

Critical Step: Add the stock solution dropwise to the medium while gently vortexing or swirling.[6] This prevents the lipid from precipitating upon contact with the aqueous environment.

-

The final solvent concentration will be 0.1%. Most cell lines tolerate DMSO concentrations up to 0.5%, but it is crucial to test this for your specific cell line.[8]

-

Caption: Diagram of a unilamellar liposome with 1-decanoylglycerol (1-DG).

Validation and Troubleshooting

A protocol is only as good as its validation. It is crucial to confirm both the physical state of your solution and its biological compatibility.

Verification of Solubilization:

-

Visual Inspection: The final working solution should be clear and free of any visible precipitate or oily film, even after incubation at 37°C for several hours.

-

Turbidity Measurement: For quantitative assessment, the turbidity of the medium can be measured. A significant increase in turbidity compared to the control medium indicates precipitation or aggregation. [9] Cytotoxicity Assessment:

-

Always perform a dose-response experiment with your vehicle control to determine the maximum tolerated concentration.

-

Use a standard cell viability assay (e.g., MTT, resazurin, or trypan blue exclusion) to assess the cytotoxicity of both the vehicle and the final 1-decanoylglycerol solution on your specific cell line. [10][11]

Problem Possible Cause Recommended Solution Precipitate forms when adding stock to media Stock added too quickly; final concentration is above solubility limit; media is cold. Add stock solution dropwise while gently vortexing. Reduce the final concentration. Ensure the medium is pre-warmed to 37°C. High cell death in vehicle control Solvent concentration is too high for the cell line. Decrease the final solvent concentration (e.g., from 0.5% to 0.1% DMSO). This may require making a more dilute stock. Switch to a less toxic solvent like ethanol or use Protocol 2 or 3. | Inconsistent experimental results | Incomplete dissolution of stock; precipitation over time. | Ensure the stock solution is perfectly clear before use. Vortex stock before each dilution. For long-term experiments, consider the more stable liposomal formulation (Protocol 3). |

References

-

ResearchGate. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?. Retrieved from [Link]

-

Neobiotech. (n.d.). Monocaprin. Retrieved from [Link]

-

PubChem. (n.d.). 1-Decanoylglycerol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.

-

ResearchGate. (2014). Could anyone recommend any method for dissolving the oil in the aqueous culture medium?. Retrieved from [Link]

-

Hemanth Kumar, S., et al. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central. Retrieved from [Link]

-

Nakahara, T., et al. (2013). Effect of Tween 80 on the growth, lipid accumulation and fatty acid composition of Thraustochytrium aureum ATCC 34304. ResearchGate. Retrieved from [Link]

-

Hernández-Colina, M., et al. (2014). C 045: SELECTIVE CYTOTOXIC ACTIVITY OF 1-O-UNDECYL GLYCEROL. Journal of Pharmacy & Pharmacognosy Research. Retrieved from [Link]

-

O'Toole, G. A. (2016). Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media. PubMed Central. Retrieved from [Link]

-

LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

-

Montenegro, I., et al. (2023). Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol. PubMed Central. Retrieved from [Link]

-

G-Biosciences. (2020). The Role of Tween 80 in Protein Solubilization and Stabilization. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 2714420-53-6 | Product Name : 1-Decanoyl-rac-glycerol-d5. Retrieved from [Link]

Sources

- 1. CAS 2277-23-8: 1-Decanoylglycerol | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1-Decanoylglycerol | C13H26O4 | CID 92926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Monocaprin Neobiotech [neo-biotech.com]

- 5. MONOCAPRIN | 26402-22-2 [chemicalbook.com]

- 6. biology.stackexchange.com [biology.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. lifetein.com [lifetein.com]

- 9. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]

- 10. jppres.com [jppres.com]

- 11. Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol - PMC [pmc.ncbi.nlm.nih.gov]

Cell-based assays to measure 1-decanoylglycerol cytotoxicity

Application Note: Evaluation of 1-Decanoylglycerol (Monocaprin) Cytotoxicity in Mammalian Cell Models

Introduction

1-Decanoylglycerol (1-DG), commonly known as Monocaprin , is a medium-chain monoacylglycerol (MAG) comprising glycerol esterified with capric acid (C10:0) at the sn-1 position. It is widely utilized in pharmaceutical formulations as a permeation enhancer and in the food/cosmetic industry as an emulsifier. Furthermore, 1-DG exhibits potent antimicrobial activity against lipid-enveloped viruses and bacteria by disrupting their lipid bilayers.

However, the same amphiphilic properties that damage microbial membranes can induce cytotoxicity in mammalian cells. The primary mechanism of 1-DG toxicity is surfactant-induced membrane perturbation , leading to necrosis (lysis) at high concentrations and potential apoptotic signaling at sub-lytic levels.

This guide details the protocols for evaluating 1-DG cytotoxicity, specifically addressing the unique challenges posed by its lipophilicity and interaction with serum proteins.

Strategic Experimental Design (Expertise & Logic)

Before pipetting, researchers must account for three critical variables that often invalidate lipid cytotoxicity assays:

A. The "Albumin Sink" Effect

Serum albumin (BSA/HSA) in cell culture media acts as a "sink" for fatty acids and monoglycerides. High concentrations of Fetal Bovine Serum (FBS) (e.g., 10%) will bind free 1-DG, significantly increasing the apparent IC50 and masking toxicity.

-

Recommendation: Perform assays in reduced-serum media (e.g., 0.5% – 1.0% FBS) or serum-free media supplemented with a defined concentration of BSA (e.g., 0.1%) to mimic physiological protein binding without overwhelming the compound.

B. Solubility & Critical Micelle Concentration (CMC)

1-DG is lipophilic.[1] In aqueous media, it forms micelles once it exceeds its Critical Micelle Concentration (CMC). Cytotoxicity often spikes sharply at the CMC because micelles act as detergents that solubilize cell membranes.

-

Vehicle: Use Ethanol (EtOH) or DMSO. Ethanol is often preferred for lipids to avoid DMSO-induced membrane permeability artifacts.

C. Assay Selection

-

LDH Release: The "Gold Standard" for 1-DG. Since 1-DG acts as a detergent, measuring Lactate Dehydrogenase (LDH) leakage indicates direct membrane rupture.

-

WST-8 (CCK-8): Preferred over MTT. MTT requires solvent extraction of crystals, which is prone to error in lipid-rich environments. WST-8 is water-soluble and allows continuous monitoring.

Visualizing the Mechanism & Workflow

The following diagrams illustrate the mechanism of action and the experimental workflow, highlighting the critical role of serum interference.

Figure 1: The "Albumin Sink" Effect. High serum concentrations sequester 1-DG, preventing membrane interaction. Toxicity is dependent on the free (unbound) concentration.

Protocol 1: Stock Preparation & Dilution

Objective: Create a stable dispersion of 1-DG without precipitation.

Materials:

-

1-Decanoyl-rac-glycerol (Sigma-Aldrich/Merck, >99%).

-

Absolute Ethanol (EtOH).

-

Assay Media: DMEM/RPMI (phenol-red free preferred) + 1% FBS (Low Serum).

Procedure:

-

Primary Stock (100 mM): Dissolve 1-DG in absolute ethanol. Vortex until clear.

-

Note: 1-DG is waxy. Warm the vial to 37°C if measuring by volume is difficult; gravimetric (weight-based) preparation is more accurate.

-

-

Working Stock (2x Concentration): Prepare a 2x concentration of your highest test dose (e.g., if testing 200 µM, prepare 400 µM) in pre-warmed (37°C) Assay Media .

-

Critical Step: Add the ethanolic stock dropwise to the vortexing media to prevent precipitation. Ensure final EtOH concentration is <0.5%.

-

-

Serial Dilution: Perform 1:2 serial dilutions using pre-warmed Assay Media to generate a dose-response curve (e.g., 10 µM to 500 µM).

Protocol 2: Membrane Integrity Assay (LDH Release)

Rationale: Measures the release of cytosolic LDH into the supernatant, indicating membrane rupture (necrosis/lysis). This is the most direct measure of surfactant toxicity.

Materials:

-

LDH Cytotoxicity Detection Kit (e.g., Roche, Pierce).

-

96-well tissue culture plate (clear, flat bottom).

-

Positive Control: 1% Triton X-100.

Step-by-Step:

-

Seeding: Seed cells (e.g., HaCaT keratinocytes or fibroblasts) at 10,000 cells/well in 100 µL complete media. Incubate 24h for attachment.

-

Wash: Carefully aspirate media and wash 1x with PBS to remove background LDH from the initial FBS.

-

Treatment: Add 100 µL of the 1-DG dilutions (prepared in Protocol 1) to the cells.

-

Controls:

-

Low Control: Untreated cells (Media only).

-

High Control: Cells + 1% Triton X-100 (100% Lysis).

-

Background Control: Media + 1-DG (Cell-free) to check for optical interference.

-

-

-

Incubation: Incubate for 4 to 24 hours at 37°C.

-

Note: Surfactant effects are often rapid (<4 hours).

-

-

Harvest: Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Development: Add 50 µL of LDH Reaction Mix. Incubate 30 min at Room Temp (protected from light).

-

Measurement: Measure Absorbance at 490 nm (or 492 nm).

Calculation:

Protocol 3: Metabolic Activity Assay (WST-8/CCK-8)

Rationale: WST-8 is reduced by cellular dehydrogenases to a soluble orange formazan dye. It measures metabolic viability.

Materials:

-

Cell Counting Kit-8 (CCK-8) or WST-8 reagent.

Step-by-Step:

-

Seeding & Treatment: Follow Steps 1–3 from the LDH protocol.

-

Incubation: Incubate cells with 1-DG for 24 hours.

-

Reagent Addition: Add 10 µL of WST-8 reagent directly to the wells (containing 100 µL media).

-

Development: Incubate for 1–4 hours at 37°C until orange color develops.

-

Measurement: Measure Absorbance at 450 nm.

Data Presentation:

| Concentration (µM) | Absorbance (450nm) | Viability (%) | Interpretation |

| 0 (Vehicle) | 1.20 | 100% | Healthy |

| 25 | 1.15 | 96% | Non-toxic |

| 50 | 0.90 | 75% | Mild Inhibition |

| 100 | 0.12 | 10% | Cytotoxic (Above CMC?) |

| Triton X-100 | 0.05 | 4% | Dead |

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| High Background in LDH | Serum contains LDH.[2][3] | Use low-serum media (1% or 0.5%) and wash cells with PBS before treatment. |

| Precipitation | 1-DG concentration > solubility limit. | Warm media to 37°C before adding stock. Ensure EtOH < 1%. |

| Inconsistent IC50 | Variable serum protein binding. | Standardize FBS lot and concentration strictly. |

| "False" Viability | Turbidity from lipid micelles. | Subtract the absorbance of the "Cell-free Background Control" from experimental wells. |

References

-

Thorgeirsdottir, T. O., et al. (2003). Antimicrobial activity of monocaprin: a monoglyceride with potential use as a microbicide.[4]Journal of Liposome Research . Link

-

Bergsson, G., et al. (2001). In vitro killing of Candida albicans by fatty acids and monoglycerides.Antimicrobial Agents and Chemotherapy . Link

-

Kristmundsdottir, T., et al. (1999). Development and evaluation of microbicidal hydrogels containing monoglyceride as the active ingredient.Journal of Pharmaceutical Sciences . Link

-

Doyle, M. P., et al. (2006). Cell-based assays for measuring cytotoxicity.[5]Sigma-Aldrich Technical Guides . Link

-

Neyts, J., et al. (2000).[4] Hydrogels containing monocaprin prevent intravaginal and intracutaneous infections with HSV-2 in mice.Journal of Medical Virology . Link

Sources

- 1. CAS 2277-23-8: 1-Decanoylglycerol | CymitQuimica [cymitquimica.com]

- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 4 ways to reduce the interference of lipid samples with biochemical analysis [en.seamaty.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Inactivation of Chlamydia trachomatis by Fatty Acids and Monoglycerides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Derivatization of 1-Decanoylglycerol for Improved Gas Chromatographic Analysis

Abstract: This document provides a detailed technical guide for the chemical derivatization of 1-decanoylglycerol (monocaprin), a C10:0 monoglyceride, to facilitate robust and reproducible analysis by gas chromatography (GC). Direct GC analysis of monoglycerides is hampered by their low volatility and thermal instability, stemming from the presence of polar hydroxyl groups. This guide explains the fundamental principles behind derivatization and presents detailed, field-proven protocols for two primary methods: silylation and acylation. By converting the polar analyte into a more volatile and stable form, these methods enable superior chromatographic performance, characterized by improved peak shape, enhanced resolution, and greater quantitative accuracy. This note is intended for researchers, analytical chemists, and quality control specialists in the pharmaceutical, food science, and drug development industries.

The Analytical Challenge: Why Derivatization is Essential

1-Decanoylglycerol is a key intermediate in lipid metabolism and a component in various pharmaceutical and food formulations.[1] Accurate quantification is often critical for product quality and research applications. However, the molecular structure of 1-decanoylglycerol, which contains two free hydroxyl (-OH) groups on its glycerol backbone, presents significant challenges for GC analysis.

These polar functional groups lead to:

-

Low Volatility: Strong intermolecular hydrogen bonding raises the boiling point of the molecule, making it difficult to vaporize in the GC inlet without decomposition.[2][3]

-

Thermal Instability: At the high temperatures required for volatilization, the molecule can degrade, leading to inaccurate quantification and the appearance of artifact peaks.[4]

-

Poor Chromatographic Behavior: The polar hydroxyl groups can interact with active sites (e.g., free silanols) on the GC inlet liner and column stationary phase. This results in significant peak tailing, reduced sensitivity, and poor reproducibility.[5]

Chemical derivatization is the process of modifying the analyte to make it more amenable to GC analysis.[2][6] The goal is to mask the polar hydroxyl groups by replacing their "active" hydrogens with non-polar functional groups.[7] This transformation enhances volatility, increases thermal stability, and minimizes undesirable column interactions, ultimately leading to sharp, symmetrical chromatographic peaks.[4]

Core Derivatization Strategies: Silylation vs. Acylation

Two primary strategies have proven effective for the derivatization of monoglycerides like 1-decanoylglycerol: silylation and acylation.

-

Silylation: This is the most common derivatization technique for compounds containing hydroxyl groups.[2] It involves reacting the analyte with a silylating reagent to replace the active hydrogen of the hydroxyl groups with a non-polar trimethylsilyl (TMS) group, forming a TMS ether.[7][8] This method is highly effective and generally proceeds under mild conditions.

-

Acylation: This strategy involves the esterification of the hydroxyl groups with an acylating reagent, such as an acid anhydride or an acyl halide.[9] This reaction forms an ester derivative, which is significantly more volatile and less polar than the parent monoglyceride.[10][11]

General Experimental Workflow

The following diagram illustrates the typical workflow for the derivatization and analysis of 1-decanoylglycerol.

Caption: High-level workflow for 1-decanoylglycerol analysis.

Protocol 1: Silylation with BSTFA and TMCS Catalyst

Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a robust and widely used method. The addition of a catalyst, such as Trimethylchlorosilane (TMCS), enhances the reactivity of the silylating agent, ensuring a rapid and complete reaction.[12][13] The by-products of this reaction are neutral and highly volatile, minimizing interference with the analyte peak.[14]

Chemical Reaction

Caption: Silylation of 1-decanoylglycerol with BSTFA.

Materials and Reagents

-

1-Decanoylglycerol standard or sample

-

BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

-

Anhydrous Pyridine (GC grade)

-

Anhydrous Hexane or Ethyl Acetate (GC grade)

-

2 mL GC vials with PTFE-lined caps

-

Heating block or water bath

-

Nitrogen gas line for drying

Step-by-Step Protocol

-

Sample Preparation: Accurately weigh approximately 1 mg of the 1-decanoylglycerol sample or standard into a 2 mL GC vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is free of water, as silylating reagents readily react with moisture.[2][15]

-

Solvent Addition: Add 200 µL of anhydrous pyridine to the dried sample. Vortex briefly to ensure the sample is fully dissolved.

-

Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to ensure the reaction goes to completion.[13]

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 30 minutes.[16]

-

Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

-

Dilution (Optional): If necessary, dilute the sample to the desired concentration for GC analysis using anhydrous hexane or ethyl acetate. For example, add 700 µL of hexane to bring the total volume to 1 mL.

-

Analysis: The sample is now ready for injection into the GC system. Analyze within 24 hours for best results, as silyl derivatives can be susceptible to hydrolysis over time.

Protocol 2: Acylation with Propionic Anhydride

Acylation provides an alternative derivatization pathway, creating stable propyl esters. This method is particularly useful when silylation proves problematic or when an alternative derivative is needed for confirmation. The reaction uses propionic anhydride in the presence of pyridine, which acts as a catalyst and scavenges the propionic acid by-product.[10]

Chemical Reaction

Caption: Acylation of 1-decanoylglycerol with Propionic Anhydride.

Materials and Reagents

-

1-Decanoylglycerol standard or sample

-

Propionic Anhydride (≥97% purity)

-

Anhydrous Pyridine (GC grade)

-

2 mL GC vials with PTFE-lined caps

-

Heating block or water bath

-

Nitrogen gas line for drying

Step-by-Step Protocol

-

Sample Preparation: Accurately weigh approximately 1 mg of the 1-decanoylglycerol sample into a 2 mL GC vial. Ensure the sample is completely dry by evaporating any solvent under a nitrogen stream.

-

Reagent Mixture Preparation: In a separate vial, prepare the derivatization mixture by combining 200 µL of anhydrous pyridine and 100 µL of propionic anhydride.

-

Reagent Addition: Add 300 µL of the freshly prepared pyridine/propionic anhydride mixture to the sample vial.

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 75°C for 35 minutes.[10]

-

Cooling: Remove the vial and let it cool to room temperature.

-

Analysis: The sample is ready for direct injection. If high concentrations of pyridine and anhydride interfere with the analysis, a solvent exchange to hexane after careful evaporation may be performed.

Expected Results and Data Comparison

Derivatization fundamentally alters the chromatographic behavior of 1-decanoylglycerol. The resulting TMS or propyl ester derivatives are less polar and more volatile, leading to significantly improved analytical results.

| Parameter | Underivatized 1-Decanoylglycerol | Silylated Derivative (Di-TMS) | Acylated Derivative (Di-Propyl) |

| Volatility | Low | High | High |

| Thermal Stability | Poor | Good | Good |

| Expected Retention | Long retention time, may not elute | Significantly shorter retention time | Shorter retention time |

| Expected Peak Shape | Broad, severe tailing | Sharp, symmetrical | Sharp, symmetrical |

| Key Advantage | No sample preparation | Highly effective, volatile by-products | Forms very stable derivatives |

| Key Consideration | Not suitable for reliable GC | Moisture sensitive reagent/derivative | Reagents can be corrosive |

Recommended GC Starting Conditions

These parameters provide a robust starting point for the analysis of derivatized 1-decanoylglycerol. Method optimization may be required based on the specific instrument and analytical goals.[3][5]

| Parameter | Recommended Setting | Rationale |

| GC System | GC with FID or MS detector | FID for general quantification, MS for confirmation. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, ZB-5MS) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent resolution for lipid derivatives.[15][16] |

| Inlet | Split/Splitless (Operated in Splitless mode) | Splitless injection ensures maximum transfer of the analyte to the column, ideal for trace analysis.[17] |

| Injection Volume | 1 µL | A standard volume to prevent inlet overload.[17] |

| Inlet Temperature | 280°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation.[16] |

| Carrier Gas | Helium or Hydrogen | Helium is standard; Hydrogen can provide faster analysis times at lower temperatures. |

| Constant Flow | 1.0 mL/min | A typical flow rate for a 0.25 mm ID column. |

| Oven Program | Initial: 100°C, hold 2 min Ramp: 15°C/min to 320°C Hold: 5 min | The initial hold allows for solvent focusing, while the ramp effectively separates the analyte from other components. |

| Detector Temp | FID: 320°C MS Transfer Line: 280°C | Must be kept high to prevent condensation of the analyte. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No peak or very small analyte peak | 1. Incomplete reaction due to moisture. 2. Degraded derivatization reagent. 3. Insufficient reaction time or temperature. | 1. Ensure sample and solvents are completely anhydrous. Dry sample under N2.[15] 2. Use fresh, unopened reagents. Store reagents under inert gas and away from moisture. 3. Re-run the derivatization, ensuring correct time and temperature. |

| Multiple peaks for the analyte | 1. Incomplete derivatization (mono-derivatized and underivatized peaks present). 2. Sample degradation in the inlet. | 1. Increase the amount of derivatizing reagent to ensure a sufficient excess.[13] Check for moisture. 2. Lower the inlet temperature in 10°C increments. Ensure the inlet liner is clean and deactivated. |

| Broad, tailing analyte peak | 1. Incomplete derivatization. 2. Active sites in the GC system (inlet liner, column). | 1. Re-prepare the sample, ensuring the reaction goes to completion. 2. Use a new, deactivated inlet liner. Condition the column according to the manufacturer's instructions. Trim the first few cm off the column inlet.[5] |

| Extraneous peaks in the chromatogram | 1. Contamination from solvents or reagents. 2. By-products from the derivatization reagent. | 1. Run a solvent/reagent blank to identify contaminant peaks. Use high-purity solvents. 2. This is common. MSTFA produces more volatile by-products than BSTFA, which may be advantageous.[4] Ensure by-products do not co-elute with the analyte of interest. |

References

-

Lee, T., Hastilow, C., & Smith, K. (1988). Simple method for derivatization of monoglycerides and diglycerides. Journal of the Association of Official Analytical Chemists, 71(4), 785-788. [Link]

-

Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 18). What Is Derivatization In Gas Chromatography? [Video]. YouTube. [Link]

-

Unknown Author. (n.d.). GC Derivatization. Retrieved from [Link]

- Dugo, G., & Mondello, L. (Eds.). (2011). Comprehensive Chromatography in Combination with Mass Spectrometry. John Wiley & Sons.

-

Albo, A. G., & Fishel, B. R. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. OSTI.GOV. [Link]

- Le, T. T., et al. (2019). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 11(3), 255-262.

- Watts, R., & Dils, R. (1969). Separation of mono- and diglycerides by gas-liquid chromatography. Journal of Lipid Research, 10(1), 33-40.

- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.

- Giron, D., Link, R., & Bouissel, S. (1992). Analysis of mono-, di- and triglycerides in pharmaceutical excipients by capillary supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 821-830.

- Bondioli, P., & Folegatti, L. (2006). Monoglyceride content in glycerides by means of gas chromatography. European Journal of Lipid Science and Technology, 108(1), 49-54.

- Asad, M., et al. (2021). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Chemistry, 2021, 6694841.

- Abdullah, A., et al. (2017). Glycerol and monoglycerides determination in biodiesel methyl ester from palm oil using gas chromatography. Malaysian Journal of Analytical Sciences, 21(1), 224-231.